Calixarene

Übersicht

Beschreibung

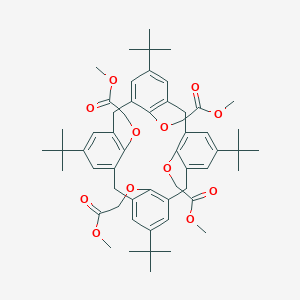

Phenolic metacyclophanes derived from condensation of PHENOLS and ALDEHYDES. The name derives from the vase-like molecular structures. A bracketed [n] indicates the number of aromatic rings.

Wissenschaftliche Forschungsanwendungen

Introduction to Calixarenes

Calixarenes are cyclic oligomers composed of phenolic units linked by methylene bridges. Their structure allows for the formation of three-dimensional cavities that can encapsulate guest molecules, making them valuable in supramolecular chemistry. The ability to modify their upper and lower rims enhances their binding capabilities and selectivity for various applications.

Drug Delivery Systems

2.1 Mechanisms of Action

Calixarenes serve as effective carriers for drugs due to their ability to form inclusion complexes. They enhance the solubility and stability of poorly soluble drugs, thereby improving bioavailability. For instance, studies have shown that calixarene derivatives can encapsulate anticancer agents like cisplatin, allowing for targeted drug delivery to tumor sites while minimizing systemic toxicity .

2.2 Case Studies

- Cisplatin Complexation : Research demonstrated that a dinuclear platinum complex combined with p-sulphonatothis compound exhibited a high binding constant (6.8 × 10^4 M⁻¹), indicating strong interaction and potential for effective drug delivery .

- Methotrexate Delivery : A this compound derivative was shown to enhance the therapeutic efficacy of methotrexate in tumor-bearing mice, significantly improving survival rates compared to standard treatments .

| Drug | This compound Type | Target Disease | Outcome |

|---|---|---|---|

| Cisplatin | p-sulphonatothis compound | Various cancers | High binding constant; effective delivery |

| Methotrexate | This compound derivative | Cancer | Improved survival in mice |

Cancer Therapy Applications

Calixarenes have been extensively studied for their anticancer properties. They not only serve as drug carriers but also exhibit intrinsic anticancer activity.

3.1 Anticancer Activity

- A study reported that a this compound functionalized with platinum(II) showed superior cytotoxicity against non-small cell lung cancer compared to traditional chemotherapeutics like carboplatin, with an IC₅₀ value of 2.6 μM .

- Glycoconjugates of this compound demonstrated significant tumor growth reduction in melanoma models, highlighting their potential as standalone therapeutic agents .

3.2 Mechanistic Insights

The anticancer mechanisms involve the modulation of signaling pathways critical for tumor growth. For example, this compound was found to inhibit the phosphatidylinositide 3-kinase/mTOR pathway by degrading receptor tyrosine kinases involved in cancer progression .

Material Science Applications

Calixarenes are also utilized in material science for their ability to modify surfaces and create functional materials.

4.1 Surface Modification

Calixarenes can be immobilized on medical device surfaces to enhance biocompatibility and reduce inflammation. For instance, coating devices with α-melanocyte-stimulating hormone immobilized on this compound surfaces has shown promise in preventing acute inflammatory responses .

4.2 Ion Selectivity and Separation

Their unique binding properties allow calixarenes to selectively bind cations and anions, making them suitable for applications in ion separation and recovery processes, such as extracting cesium or uranium from waste streams .

Analyse Chemischer Reaktionen

Reaction Conditions

Calixarene synthesis can vary significantly based on the choice of catalyst (acid or base), temperature, and solvent conditions. For instance:

-

Using heavy alkaline bases like rubidium hydroxide or cesium hydroxide tends to favor the formation of larger this compound structures.

-

Solvent-free methods, such as grinding techniques, have been shown to produce high yields with reduced environmental impact .

Modification of Upper Rim

The upper rim of calixarenes can be modified through various reactions, including alkylation and acylation. For example:

-

Alkylation: Calixarenes can be alkylated using alkyl halides in the presence of bases like potassium carbonate.

-

Acylation: Acyl groups can be introduced via reaction with acid chlorides.

Modification of Lower Rim

The hydroxyl groups on the lower rim are also reactive sites for functionalization:

-

Esterification: Calixarenes can react with carboxylic acids to form esters.

-

Sulfonation: Introducing sulfonate groups enhances water solubility and binding properties.

Table 2: Common Functionalization Reactions of Calixarenes

| Reaction Type | Reagents Used | Product Type |

|---|---|---|

| Alkylation | Alkyl halides + Base | Alkylated this compound |

| Acylation | Acid chlorides + this compound | Acylated this compound |

| Esterification | Carboxylic acids | Esterified this compound |

| Sulfonation | Sulfonic acids + Base | Sulfonated this compound |

Research Findings on this compound Reactions

Recent studies have focused on optimizing reaction conditions for better yields and selectivity in synthesizing this compound derivatives:

-

A study demonstrated that using click chemistry for synthesizing water-soluble calixarenes resulted in high yields (up to 80%) with improved solubility profiles .

-

Another research highlighted that bridging the upper rim of calixarenes could significantly alter their binding properties towards cations, showcasing the importance of structural modifications .

Eigenschaften

CAS-Nummer |

130036-26-9 |

|---|---|

Molekularformel |

C56H72O12 |

Molekulargewicht |

937.2 g/mol |

IUPAC-Name |

methyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-methoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate |

InChI |

InChI=1S/C56H72O12/c1-53(2,3)41-21-33-17-35-23-42(54(4,5)6)25-37(50(35)66-30-46(58)62-14)19-39-27-44(56(10,11)12)28-40(52(39)68-32-48(60)64-16)20-38-26-43(55(7,8)9)24-36(51(38)67-31-47(59)63-15)18-34(22-41)49(33)65-29-45(57)61-13/h21-28H,17-20,29-32H2,1-16H3 |

InChI-Schlüssel |

VTJUKNSKBAOEHE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=O)OC)CC4=CC(=CC(=C4OCC(=O)OC)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=O)OC)C(C)(C)C)C(C)(C)C)OCC(=O)OC |

Key on ui other cas no. |

130036-26-9 |

Synonyme |

Calix(n)Arenes Calixarene Calixarenes |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.